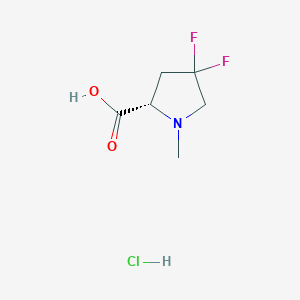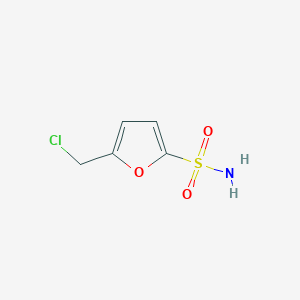
N'-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide is a heterocyclic compound that features an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the oxazole ring imparts unique chemical properties that make it a valuable scaffold for the development of new chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide typically involves the reaction of 3-methyloxazole-2-carbaldehyde with acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of oxazole-based compounds.
Aplicaciones Científicas De Investigación
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs, particularly in the areas of antimicrobial and anticancer therapies.
Industry: It can be utilized in the production of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features but different chemical properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to distinct reactivity.
Oxazoline: A related compound with a saturated ring structure, differing in its chemical behavior and applications.
Uniqueness
N’-(3-Methyloxazol-2(3H)-ylidene)acetohydrazide is unique due to its specific substitution pattern and the presence of the acetohydrazide moiety This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
N-[(E)-(3-methyl-1,3-oxazol-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-5(10)7-8-6-9(2)3-4-11-6/h3-4H,1-2H3,(H,7,10)/b8-6+ |
Clave InChI |
SPINPVFJDYHJSF-SOFGYWHQSA-N |
SMILES isomérico |
CC(=O)N/N=C/1\N(C=CO1)C |
SMILES canónico |
CC(=O)NN=C1N(C=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
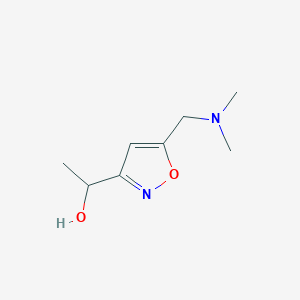
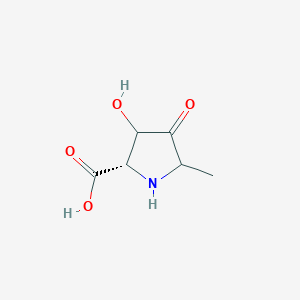
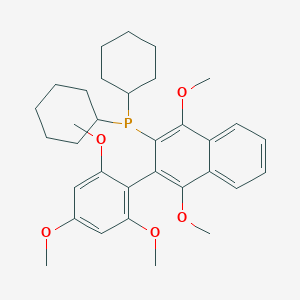
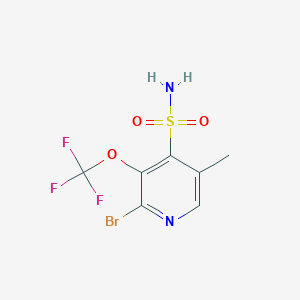
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
